1-Diazonio-4-phenylbut-1-en-2-olate

Description

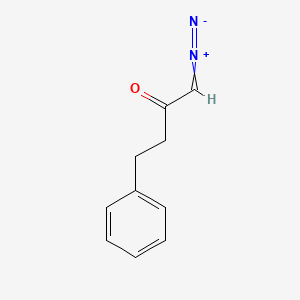

1-Diazonio-4-phenylbut-1-en-2-olate is a diazonium salt characterized by a conjugated enolate system and a phenyl substituent at the fourth carbon position. Diazonium salts are highly reactive intermediates in organic synthesis, often employed in aryl coupling reactions, cycloadditions, or as precursors to carbenes. The presence of the phenyl group introduces steric bulk and electron-withdrawing resonance effects, which may modulate stability and reactivity compared to analogs with smaller or electron-donating substituents.

Properties

CAS No. |

10290-42-3 |

|---|---|

Molecular Formula |

C10H10N2O |

Molecular Weight |

174.20 g/mol |

IUPAC Name |

1-diazo-4-phenylbutan-2-one |

InChI |

InChI=1S/C10H10N2O/c11-12-8-10(13)7-6-9-4-2-1-3-5-9/h1-5,8H,6-7H2 |

InChI Key |

ODTNRWGIIUZDHW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CCC(=O)C=[N+]=[N-] |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The chemical and physical properties of 1-diazonio-4-phenylbut-1-en-2-olate can be inferred through comparison with structurally related diazonium-enolate hybrids. Below is a detailed analysis based on substituent effects and hypothetical reactivity:

Table 1: Structural and Reactivity Comparison of Diazonium-Enolate Derivatives

Key Findings:

In contrast, the ethoxy and oxo groups in CAS 52526-30-4 increase electrophilicity at the diazonium center, making it more reactive toward nucleophiles but less stable under ambient conditions.

Steric Effects :

- The bulky phenyl group may shield the reactive diazonium moiety, reducing unintended side reactions (e.g., dimerization). This steric protection is absent in smaller analogs like the methyl derivative.

Solubility and Crystallography :

- Crystallographic analysis of such compounds often relies on software suites like SHELXL for structure refinement and ORTEP-3 for graphical representation. Polar substituents (e.g., ethoxy) may enhance crystallinity, whereas aromatic groups like phenyl could lead to π-stacking interactions, complicating crystal packing.

Synthetic Utility :

- Phenyl-substituted diazonium salts are valuable in cross-coupling reactions (e.g., Heck or Suzuki reactions), leveraging aryl groups to direct regioselectivity. Ethoxy-oxo analogs might instead favor nucleophilic substitutions or cyclizations due to their heightened electrophilicity.

Notes on Research Limitations

The absence of direct experimental data for this compound necessitates cautious extrapolation from related compounds. Future studies should prioritize crystallographic characterization (using tools like WinGX or SHELXTL ) and kinetic stability assays to validate these hypotheses.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.